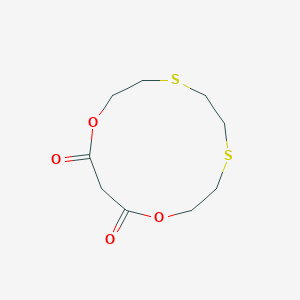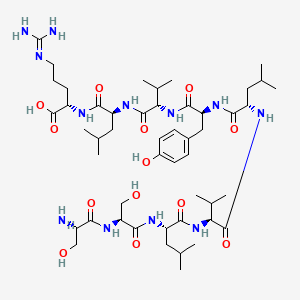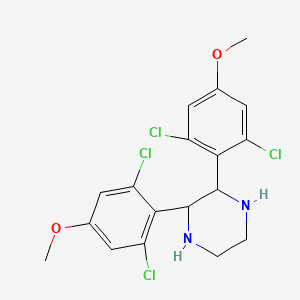
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione is a chemical compound known for its unique structure and properties It is a macrocyclic compound containing oxygen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dithiols in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
1,4,7-Trioxacyclotridecane-8,13-dione: Known for its use in plastics and adhesives, this compound shares structural similarities with 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .
Eigenschaften
CAS-Nummer |
628692-29-5 |
|---|---|
Molekularformel |
C9H14O4S2 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
1,10-dioxa-4,7-dithiacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H14O4S2/c10-8-7-9(11)13-2-4-15-6-5-14-3-1-12-8/h1-7H2 |
InChI-Schlüssel |
DVVRLKLBXHYUSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCSCCOC(=O)CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)

silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)



![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)



![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
methanone](/img/structure/B14230294.png)

